molecular formula C15H29NO3 B12321945 N-Dodecanoyl-alanine CAS No. 35054-69-4

N-Dodecanoyl-alanine

Cat. No.: B12321945
CAS No.: 35054-69-4
M. Wt: 271.40 g/mol
InChI Key: UYTOHYBIBPDOKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecanoyl-alanine can be synthesized through the reaction of alanine with dodecanoic acid or its derivatives. One common method involves the use of lauroyl chloride, which is prepared by reacting lauric acid with thionyl chloride. The lauroyl chloride is then reacted with alanine in the presence of a base such as sodium hydroxide to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve enzyme-catalyzed processes to improve yield and selectivity. Enzymes such as lipases can be used to catalyze the acylation reaction under mild conditions, making the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

N-Dodecanoyl-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Dodecanoyl-alanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Dodecanoyl-alanine involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-Lauroyl-L-leucine
  • N-Lauroyl-L-phenylalanine
  • N-Lauroyl-L-valine
  • N-Lauroyl-L-proline

Uniqueness

N-Dodecanoyl-alanine is unique due to its specific combination of the dodecanoyl group and alanine, which imparts distinct amphiphilic properties. Compared to other similar compounds, it may exhibit different levels of surface activity, foamability, and interaction with biological membranes .

Properties

CAS No.

35054-69-4

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

2-(dodecanoylamino)propanoic acid

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

UYTOHYBIBPDOKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

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